Furo[3,2-c]pyridin-4-amine

cMET inhibitor RON kinase oral efficacy

Furo[3,2-c]pyridin-4-amine is a non-interchangeable core scaffold for developing potent kinase inhibitors (cMET, RON, MNK1/2, JAK2) and BD2-selective BET bromodomain inhibitors. Its unique furo[3,2-c]pyridine core provides enhanced hydrogen-bonding capacity vs benzofuran isosteres, critical for achieving sub-nanomolar potency and >300-fold selectivity. Substitution at the 4-amino position dramatically impacts biological activity; replacing this building block with simple pyridines or benzofurans will not reproduce target outcomes. For reliable SAR and lead optimization, source high-purity material today.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 33007-09-9
Cat. No. B1344308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]pyridin-4-amine
CAS33007-09-9
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1OC=C2)N
InChIInChI=1S/C7H6N2O/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H,(H2,8,9)
InChIKeyIWMQAUYDCYPLFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-c]pyridin-4-amine (CAS 33007-09-9): A Privileged Scaffold for Kinase and BET Bromodomain Inhibitor Procurement


Furo[3,2-c]pyridin-4-amine (CAS 33007-09-9) is a fused heteroaromatic building block comprising a furan ring fused to a pyridine ring with a primary amine at the 4-position [1]. Its molecular formula is C₇H₆N₂O, with a molecular weight of 134.14 g/mol [2]. This compound serves as a core scaffold for developing potent kinase inhibitors, including those targeting cMET, RON, MNK1/2, and JAK2, as well as BD2-selective BET bromodomain inhibitors [3][4][5][6][7]. The furopyridine core is isosteric with benzofuran pharmacophores, but the presence of the pyridine nitrogen offers enhanced hydrogen-bonding capacity and additional opportunities for protein–ligand interactions, which is a key differentiator in medicinal chemistry design [8].

Why Generic Substitution Fails: The Critical Role of Furo[3,2-c]pyridin-4-amine Scaffold in Kinase and BET Inhibitor Potency and Selectivity


Interchanging Furo[3,2-c]pyridin-4-amine with a structurally similar building block—such as a simple pyridine, a benzofuran, or an alternative heteroaromatic—is not chemically or pharmacologically equivalent and will almost certainly fail to reproduce the target potency, selectivity, and biological outcomes achieved with this specific scaffold. The unique electronic distribution, hydrogen-bonding capacity, and molecular geometry of the furo[3,2-c]pyridine core are essential for achieving optimal interactions with the ATP-binding pockets of kinases like cMET and RON, and with the acetyl-lysine binding pockets of BET bromodomains [1][2]. For instance, the pyridine nitrogen in the furopyridine system acts as a critical hydrogen bond acceptor, enabling additional protein–ligand contacts not possible with the analogous benzofuran scaffold [3]. Furthermore, structure-activity relationship (SAR) studies on this scaffold have demonstrated that subtle modifications, such as substitution at the 4-amino position, can dramatically alter biological activity, underscoring the non-interchangeable nature of this core structure [4].

Quantitative Evidence for Furo[3,2-c]pyridin-4-amine Derivatives in Kinase and BET Inhibition: A Comparative Guide for Scientific Procurement


cMET and RON Kinase Inhibition: In Vivo Efficacy of an Optimized 6-Aminofuro[3,2-c]pyridine Derivative

In a series of novel 6-aminofuro[3,2-c]pyridines, compound OSI-296 (6) demonstrated potent and selective inhibition of both cMET and RON kinases. In cellular assays, OSI-296 potently inhibited cMET and RON activity. Critically, this compound showed in vivo efficacy in tumor xenograft models upon oral dosing and was well tolerated [1]. This provides a direct quantitative benchmark for the class and establishes that the 6-aminofuro[3,2-c]pyridine scaffold is a validated starting point for developing orally bioavailable dual kinase inhibitors.

cMET inhibitor RON kinase oral efficacy tumor xenograft

BRD4 BD2 Domain Selectivity: A 354-Fold Window Achieved with a Furo[3,2-c]pyridin-4(5H)-one Derivative

The furo[3,2-c]pyridin-4(5H)-one derivative 8l (XY153) demonstrated potent binding to the BRD4 BD2 domain with an IC50 of 0.79 nM. Importantly, this compound displayed 354-fold selectivity for BRD4 BD2 over BRD4 BD1, and a 6-fold selectivity for BRD4 BD2 over other BET family BD2 domains. It also showed potent antiproliferative activity against the AML cell line MV4-11 (IC50 = 0.55 nM), while exhibiting weak cytotoxicity against a normal lung fibroblast cell line, highlighting its safety profile [1]. This high degree of domain selectivity is a key differentiator for this scaffold in the context of reducing the pharmacology-driven toxicities associated with pan-BET inhibitors.

BET inhibitor BRD4 BD2 domain selectivity acute myeloid leukemia

MNK1/2 Dual Inhibition: Nanomolar Potency in a Furo[3,2-c]pyridine-Containing Lead Compound

A furo[3,2-c]pyridine-containing compound (compound 34) was identified as a potent and selective dual inhibitor of MNK1 and MNK2, with IC50 values of 1.2 nM and 1.3 nM, respectively. In cellular assays, compound 34 reduced the phosphorylation of eIF4E and decreased the expression of Mcl-1 and Cyclin D1 in CT26 colorectal tumor cells. In vivo, oral administration of compound 34 inhibited tumor growth in a CT26 mouse model, and its combination with an anti-mPD-1 antibody achieved a superior antitumor effect with increased CD8+ T cell infiltration [1]. This demonstrates the scaffold‘s ability to yield compounds with low-nanomolar potency and in vivo activity when combined with immunotherapy.

MNK inhibitor colorectal cancer eIF4E phosphorylation immunotherapy combination

Antibacterial Activity: Structure-Dependent MIC Values of 4-Aminofuro[3,2-c]pyridine Amide Derivatives

A series of novel amide derivatives of furo[3,2-c]pyridin-4-amine (6a-6k) were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacterial strains. The study revealed that antibacterial activity was strongly dependent on the amide substituent; for example, the 1-methyl-pyrrole derivative 6i exhibited a notable MIC value against specific strains, underscoring the importance of the 4-amino position for derivatization and structure-activity optimization [1]. While the parent compound itself was not directly tested, this evidence establishes that modifications to the 4-amino group can yield compounds with measurable antibacterial properties, a finding not universally shared by all heteroaromatic amines.

antibacterial Gram-positive Gram-negative amide derivatives

Physicochemical Advantage: Hydrogen-Bonding Capacity Over Benzofuran Analogs

The furopyridine core, of which Furo[3,2-c]pyridin-4-amine is a member, offers a distinct advantage over its benzofuran isostere. The presence of the pyridine nitrogen introduces an additional hydrogen bond acceptor, enabling novel protein–ligand interactions not possible with the purely carbon-based benzofuran system [1]. This physicochemical property can be crucial for achieving both potency and selectivity in drug candidates. For instance, in kinase inhibitor design, the nitrogen can form a key hydrogen bond with the kinase hinge region, a feature absent in analogous benzofuran-based compounds.

drug design hydrogen bonding scaffold comparison medicinal chemistry

Optimal Application Scenarios for Furo[3,2-c]pyridin-4-amine (CAS 33007-09-9) Based on Quantitative Evidence


Development of Orally Bioavailable cMET/RON Kinase Inhibitors for Oncology

Procure Furo[3,2-c]pyridin-4-amine as a core building block for synthesizing and optimizing a series of 6-aminofuro[3,2-c]pyridine derivatives. The goal is to identify a lead compound with potent cMET/RON dual inhibition, favorable oral pharmacokinetics, and in vivo efficacy in tumor xenograft models, following the successful precedent of OSI-296 [1].

Design of BD2-Selective BET Bromodomain Inhibitors with Improved Safety Margins

Utilize the furo[3,2-c]pyridine scaffold as the basis for a structure-based drug design campaign aimed at creating highly selective BRD4 BD2 inhibitors. The benchmark is to achieve sub-nanomolar IC50 values for BRD4 BD2 (e.g., < 1 nM) and >300-fold selectivity over BRD4 BD1, to mitigate the toxicity associated with pan-BET inhibition, as demonstrated by compound 8l (XY153) [2].

Generation of High-Potency MNK1/2 Inhibitors for Colorectal Cancer Combination Therapy

Employ Furo[3,2-c]pyridin-4-amine as a synthetic intermediate for constructing a library of MNK1/2 inhibitors. The objective is to achieve low-nanomolar IC50 values (e.g., 1-2 nM) against both MNK1 and MNK2, and to demonstrate downstream modulation of eIF4E phosphorylation in cancer cell lines, with the potential for oral in vivo efficacy and synergy with anti-PD-1 immunotherapy [3].

Exploration of Antibacterial Agents via 4-Amino Derivatization

Use Furo[3,2-c]pyridin-4-amine as a starting material to synthesize a diverse set of amide, sulfonamide, or other derivatives. The primary research objective is to evaluate these compounds against Gram-positive and Gram-negative bacterial strains to establish structure-activity relationships (SAR) and identify novel antibacterial chemotypes, building on preliminary findings with amide derivatives [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[3,2-c]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.